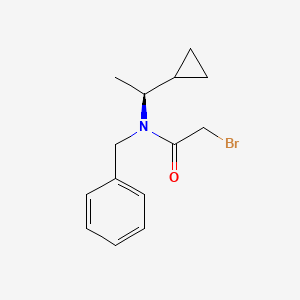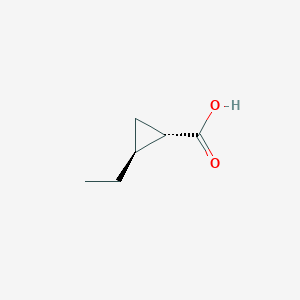
2-Ethynyl-6-hydroxy-3-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-hydroxy-3-iodopyridine is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of an ethynyl group at the 2-position, a hydroxyl group at the 6-position, and an iodine atom at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-hydroxy-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom at the 3-position of the pyridine ring.
Hydroxylation: Introduction of the hydroxyl group at the 6-position.
Ethynylation: Introduction of the ethynyl group at the 2-position.
Each of these steps requires specific reagents and conditions. For example, the halogenation step may involve the use of iodine and a suitable oxidizing agent, while the hydroxylation step may require the use of a hydroxylating agent such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-6-hydroxy-3-iodopyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-ethynyl-6-oxo-3-iodopyridine, while substitution of the iodine atom can yield various substituted pyridines .
Applications De Recherche Scientifique
2-Ethynyl-6-hydroxy-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-6-hydroxy-3-iodopyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethynyl-6-hydroxy-3-iodopyridine include:
- 2-Ethynyl-6-hydroxy-3-bromopyridine
- 2-Ethynyl-6-hydroxy-3-chloropyridine
- 2-Ethynyl-6-hydroxy-3-fluoropyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the iodine atom, which imparts unique reactivity and properties. The iodine atom is larger and more polarizable compared to other halogens, which can influence the compound’s chemical behavior and interactions with other molecules .
Propriétés
Formule moléculaire |
C7H4INO |
|---|---|
Poids moléculaire |
245.02 g/mol |
Nom IUPAC |
6-ethynyl-5-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4INO/c1-2-6-5(8)3-4-7(10)9-6/h1,3-4H,(H,9,10) |
Clé InChI |
QPABNMJBAAYGDN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=O)N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















